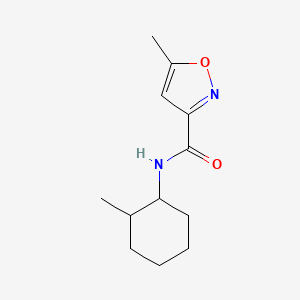
5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide
Übersicht
Beschreibung
5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide, also known as SCH 900776, is a small molecule inhibitor of checkpoint kinase 1 (Chk1). Chk1 is a kinase that plays a critical role in the DNA damage response pathway, which is responsible for maintaining genomic stability and preventing the development of cancer. SCH 900776 has been shown to enhance the cytotoxic effects of DNA-damaging agents, making it a promising candidate for cancer therapy.
Wirkmechanismus
5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 works by inhibiting the activity of checkpoint kinase 1 (Chk1), which is a key regulator of the DNA damage response pathway. Chk1 is activated in response to DNA damage and plays a critical role in preventing the replication of damaged DNA. By inhibiting Chk1, 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 prevents cancer cells from repairing DNA damage and leads to cell death.
Biochemical and Physiological Effects:
5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In addition to enhancing the cytotoxic effects of DNA-damaging agents, 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been shown to enhance the anti-tumor immune response, suggesting that it may have potential as an immunotherapy agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 is that it has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. Additionally, 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been shown to be effective in enhancing the efficacy of a variety of chemotherapeutic agents, suggesting that it may have broad applicability in cancer therapy. However, one limitation of 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776. One area of interest is the development of combination therapies that include 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 and other DNA-damaging agents. Additionally, there is interest in exploring the potential of 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 as an immunotherapy agent, either alone or in combination with other immunotherapy agents. Finally, there is interest in developing more potent and selective inhibitors of Chk1 that may have improved efficacy and safety profiles compared to 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been extensively studied in preclinical models of cancer, where it has been shown to enhance the efficacy of a variety of chemotherapeutic agents. In particular, 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been shown to sensitize cancer cells to DNA-damaging agents such as gemcitabine, cisplatin, and irinotecan. This effect is thought to be due to the ability of 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 to inhibit the DNA damage response pathway, thereby preventing cancer cells from repairing DNA damage and leading to cell death.
Eigenschaften
IUPAC Name |
5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-5-3-4-6-10(8)13-12(15)11-7-9(2)16-14-11/h7-8,10H,3-6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFRVTIJRXACOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4795017.png)
![methyl 4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B4795027.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4795033.png)
![2-[(3-methyl-2-thienyl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4795037.png)
![2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4795058.png)
![2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4795069.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4795074.png)
![ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate](/img/structure/B4795075.png)
![5-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide](/img/structure/B4795082.png)
![5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4795096.png)
![N-(sec-butyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4795098.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B4795104.png)
![ethyl [(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4795109.png)
![9-(1,1-dimethylpropyl)-2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4795119.png)